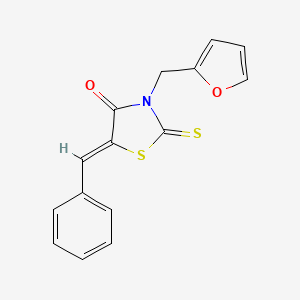
3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as ETH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond. ETH has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, it has been suggested that 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone exerts its biological activities through various molecular pathways. For example, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. Additionally, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to activate the Nrf2 pathway, which is a key regulator of antioxidant defense. Furthermore, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit various biochemical and physiological effects. For example, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Additionally, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to increase the levels of antioxidant enzymes, such as SOD and CAT. Furthermore, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
实验室实验的优点和局限性
3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments. It is easy to synthesize, and it is stable under normal laboratory conditions. Additionally, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is soluble in common solvents, making it easy to handle and use in various assays. However, there are also some limitations to using 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in lab experiments. For example, the mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the toxicity of 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has not been fully evaluated, which makes it important to use caution when handling and using this compound.
未来方向
There are several future directions for research on 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. One direction is to further investigate the mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and identify the molecular targets of this compound. Additionally, it would be interesting to study the effects of 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone on various diseases, such as cardiovascular diseases and neurodegenerative diseases. Furthermore, it would be valuable to evaluate the toxicity of 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone and determine the safe dosage for therapeutic use. Finally, it would be interesting to explore the potential of 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone as a drug candidate and develop analogs with improved properties.
合成方法
3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 4-phenyl-1,3-thiazol-2-amine in the presence of a suitable catalyst. The product is obtained in good yield and high purity, making it suitable for further research.
科学研究应用
3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Inflammation is a key factor in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. Additionally, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to scavenge free radicals and prevent oxidative damage, which is another key factor in the development of various diseases. Furthermore, 3-ethoxy-4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
属性
IUPAC Name |
2-ethoxy-4-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-17-10-13(8-9-16(17)22)11-19-21-18-20-15(12-24-18)14-6-4-3-5-7-14/h3-12,22H,2H2,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXAQGPILHCVSS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B5965291.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B5965298.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5965320.png)
![1-cyclopentyl-4-(3-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5965326.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B5965328.png)
![5-(4-bromobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5965332.png)
![1-(cyclopropylacetyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5965340.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B5965344.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5965353.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5965366.png)


![3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B5965371.png)
![3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid](/img/structure/B5965377.png)